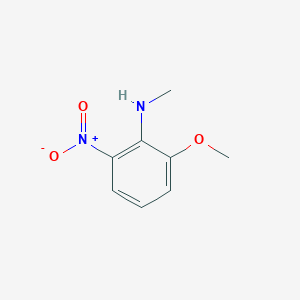

2-Methoxy-N-methyl-6-nitroaniline

Übersicht

Beschreibung

2-Methoxy-N-methyl-6-nitroaniline is an organic compound with the molecular formula C8H10N2O3 It is a derivative of aniline, featuring a methoxy group (-OCH3), a nitro group (-NO2), and a methyl group (-CH3) attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-methyl-6-nitroaniline typically involves the nitration of aniline derivatives followed by methylation and methoxylation. One common method includes:

Nitration: Aniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.

Methylation: The nitroaniline is then methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the methyl group.

Methoxylation: Finally, the compound is treated with methanol (CH3OH) and a suitable catalyst to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to enhance reaction efficiency and reduce waste.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-N-methyl-6-nitroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding nitro compounds.

Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding amine.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and nitro groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Various electrophiles such as halogens (Cl2, Br2) in the presence of Lewis acids (AlCl3)

Major Products Formed

Oxidation: Corresponding nitro compounds

Reduction: Corresponding amine derivatives

Substitution: Halogenated derivatives of this compound

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Pharmaceutical Development

- Anticancer Agents : Research indicates that derivatives of nitroanilines, including 2-methoxy-N-methyl-6-nitroaniline, exhibit potential as anticancer agents. Studies have shown that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

- Nonlinear Optical (NLO) Properties : The compound has been investigated for its nonlinear optical properties, making it a candidate for applications in photonics and laser technology. The presence of electron-donating and electron-accepting groups in its structure enhances its NLO response, which is crucial for developing advanced optical materials .

-

Material Science

- Dye Synthesis : this compound serves as an intermediate in synthesizing azo dyes, which are widely used in textiles and paints. The compound's ability to undergo azo coupling reactions makes it valuable in producing vibrant colors and improving dye stability .

- Fluorescent Labeling Reagents : It has been utilized as a precursor for synthesizing fluorescent labeling reagents that are employed in high-performance liquid chromatography (HPLC) for detecting phenolic compounds. This application is critical in environmental monitoring and biochemical analysis .

-

Toxicological Studies

- The compound has been subjected to toxicological evaluations to assess its safety profile. Studies have indicated that exposure to nitroanilines can lead to genotoxic effects; thus, understanding the toxicological impact of this compound is essential for its safe handling and application in industrial settings .

Data Tables

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Anticancer agents | Induces apoptosis; modulates signaling pathways |

| Material Science | Dye synthesis | Intermediate for azo dyes; enhances color stability |

| Analytical Chemistry | Fluorescent labeling | Used in HPLC for phenolic compound detection |

| Toxicology | Safety assessments | Genotoxic effects noted; importance of safety studies |

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of various nitroaniline derivatives on cancer cell lines. Results indicated that this compound significantly reduced cell viability through apoptotic pathways, suggesting its potential as a lead compound for further drug development.

- Environmental Monitoring : Research utilizing HPLC with fluorescent labeling reagents derived from this compound demonstrated enhanced sensitivity in detecting phenolic pollutants in water samples. This method proved effective for environmental assessments, highlighting the compound's role in analytical chemistry.

- Toxicological Assessment : A comprehensive study on the genotoxicity of nitroanilines revealed that this compound exhibited mutagenic properties under certain conditions. These findings emphasize the need for careful handling and regulatory considerations when using this compound in industrial applications.

Wirkmechanismus

The mechanism of action of 2-Methoxy-N-methyl-6-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methoxy-6-nitroaniline: Similar structure but lacks the N-methyl group.

2-Methyl-6-nitroaniline: Similar structure but lacks the methoxy group.

4-Methoxy-2-nitroaniline: Similar structure but with different positions of the methoxy and nitro groups.

Uniqueness

2-Methoxy-N-methyl-6-nitroaniline is unique due to the presence of both methoxy and N-methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties and applications compared to its analogs.

Biologische Aktivität

2-Methoxy-N-methyl-6-nitroaniline, a nitroaniline derivative, has garnered attention due to its potential biological activities and implications in pharmacology and toxicology. This compound, characterized by the presence of both methoxy and N-methyl groups, is involved in various biochemical pathways that can affect cellular functions.

- Molecular Formula : CHNO

- Molecular Weight : 182.18 g/mol

- Structure : The compound features a methoxy group (-OCH), a nitro group (-NO), and an aniline structure which contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. Nitroanilines are known to undergo electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates that can interact with cellular macromolecules.

Target of Action

Nitroanilines typically target:

- Enzymes involved in metabolic pathways.

- Receptors that mediate cellular signaling.

Mode of Action

The compound's mode of action includes:

- Inhibition or activation of specific enzymes.

- Modulation of gene expression through interaction with DNA or RNA.

Biological Effects

Research indicates that nitro compounds can influence several biological processes, including:

- Cell Signaling : Alterations in signaling pathways can lead to changes in cell proliferation and apoptosis.

- Gene Expression : Nitro compounds may induce or repress the expression of genes involved in oxidative stress responses.

Biochemical Pathways

This compound can affect various biochemical pathways:

- Oxidative Stress Pathways : It may induce oxidative stress by generating reactive oxygen species (ROS).

- Detoxification Mechanisms : Activation of phase II detoxifying enzymes such as NQO1 (NAD(P)H dehydrogenase [quinone] 1).

Pharmacokinetics

The compound's pharmacokinetic profile suggests good bioavailability due to its moderate molecular weight. The absorption, distribution, metabolism, and excretion (ADME) characteristics are crucial for understanding its therapeutic potential and toxicity.

Case Studies and Research Findings

- Cellular Effects : In studies involving human lung epithelial cells, this compound was shown to increase the expression of NRF2-dependent genes, indicating a protective response against oxidative damage .

- Carcinogenic Potential : Similar nitro compounds have been associated with mutagenic effects. The N-nitroso derivatives formed during metabolic processes have been identified as potent carcinogens in various animal models .

- Environmental Impact : The compound has been studied for its abiotic transformations in environmental settings. For instance, it can be reduced to less harmful products by naturally occurring minerals under specific conditions, highlighting its potential environmental fate .

Data Table: Biological Activity Summary

| Biological Activity | Observations |

|---|---|

| Gene Expression | Induction of NQO1 and other protective genes |

| Cellular Proliferation | Modulation observed in epithelial cells |

| Mutagenicity | Potential carcinogenic effects noted |

| Environmental Stability | Sensitive to air exposure; undergoes reduction |

Eigenschaften

IUPAC Name |

2-methoxy-N-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-9-8-6(10(11)12)4-3-5-7(8)13-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHKYOVNCNDWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633212 | |

| Record name | 2-Methoxy-N-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410092-91-0 | |

| Record name | 2-Methoxy-N-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.